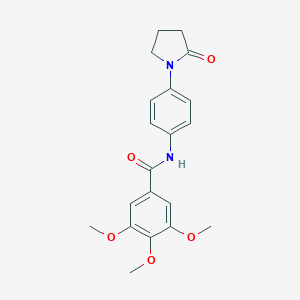

3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.40 g/mol . This compound is characterized by the presence of a trimethoxyphenyl group, a pyrrolidinone moiety, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:

Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxybenzaldehyde derivatives using methyl iodide and a base such as potassium carbonate.

Coupling with Pyrrolidinone: The trimethoxyphenyl intermediate is then coupled with a pyrrolidinone derivative through a nucleophilic substitution reaction. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure this compound.

Análisis De Reacciones Químicas

3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Aplicaciones Científicas De Investigación

The compound has been studied for its anticancer properties . Research indicates that it may inhibit the proliferation of various cancer cell lines. For example, studies have shown that derivatives of similar structures exhibit significant antiproliferative effects against breast cancer and leukemia cell lines, suggesting that 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide could have similar effects due to structural similarities with known active compounds .

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

Anticancer Therapy

Given its antiproliferative activity against various cancer cell lines, this compound could be developed as a novel anticancer agent. Its ability to inhibit key signaling pathways involved in cancer cell survival positions it as a candidate for further development .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. This could be relevant for conditions like neurodegenerative diseases where oxidative stress plays a significant role.

Anti-inflammatory Properties

There is emerging evidence that certain amide derivatives can modulate inflammatory responses. The potential application in treating inflammatory diseases warrants further exploration .

Case Studies

Several case studies highlight the effectiveness of related compounds:

| Study Reference | Compound Tested | Cancer Type | Result |

|---|---|---|---|

| Arafa et al. (2023) | 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Breast Cancer | IC50 = 0.2757357 µM |

| NCI Study | Various derivatives | Multiple Cancer Types | Broad-spectrum antiproliferative activity observed |

These results indicate the promising nature of structurally related compounds in cancer therapy.

Mecanismo De Acción

The mechanism of action of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes involved in various biological processes, contributing to its diverse biological activities .

Comparación Con Compuestos Similares

3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can be compared with other compounds containing the trimethoxyphenyl group, such as:

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.

Combretastatin Derivatives: Potent microtubule targeting agents.

These compounds share the trimethoxyphenyl group, which is critical for their biological activity. this compound is unique due to the presence of the pyrrolidinone moiety, which may confer additional biological properties and enhance its therapeutic potential.

Actividad Biológica

3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Molecular Formula : C20H22N2O5

- Molecular Weight : 370.40 g/mol

- SMILES Notation :

COC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC

This structure incorporates a benzamide core with methoxy groups and a pyrrolidine moiety, which may influence its biological interactions.

Research indicates that this compound exhibits various biological activities:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in regulating cell growth and proliferation. This inhibition can lead to reduced tumor growth in various cancer models .

- Anti-inflammatory Properties : Some benzamide derivatives have been reported to possess anti-inflammatory effects by modulating cytokine production and reducing oxidative stress .

Biological Activity

The biological activity of this compound has been explored through various studies:

- Antitumor Activity : In vitro studies have demonstrated that related benzamide derivatives can inhibit the proliferation of cancer cells, including breast cancer and lymphoma cell lines. The mechanism is believed to involve the downregulation of key signaling pathways associated with cell survival and proliferation .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuronal apoptosis in models of neurodegenerative diseases .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A recent investigation evaluated the compound's effect on various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The study utilized assays such as MTT and colony formation to assess cytotoxicity and proliferation rates .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of RTK signaling pathways |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTBTXIRJDDFPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.